molecular formula C20H12Cl2F3N3 B11488981 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11488981
M. Wt: 422.2 g/mol
InChI Key: MGLJWFUVZAWXMZ-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of two 4-chlorophenyl groups, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazolo[3,4-b]pyridine Core: The pyrazole intermediate is then subjected to cyclization with a suitable pyridine derivative to form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes, receptors, and proteins, leading to its biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrimidine
  • 1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the pyrazolo[3,4-b]pyridine core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds without this group.

Properties

Molecular Formula

C20H12Cl2F3N3

Molecular Weight

422.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H12Cl2F3N3/c1-11-10-16(20(23,24)25)17-18(12-2-4-13(21)5-3-12)27-28(19(17)26-11)15-8-6-14(22)7-9-15/h2-10H,1H3

InChI Key

MGLJWFUVZAWXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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